2-(Di-p-tolylamino)phenylboronic Acid
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Overview
Description
2-(Di-p-tolylamino)phenylboronic Acid is an organic compound with the molecular formula C20H20BNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a di-p-tolylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-p-tolylamino)phenylboronic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure includes the following steps:
Starting Materials: An aryl halide (e.g., 2-bromoaniline) and bis(4-methylphenyl)amine.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: A mixture of water and an organic solvent like 1,4-dioxane.
Reaction Conditions: The reaction mixture is heated to around 100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Di-p-tolylamino)phenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, such as amines or alcohols, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
2-(Di-p-tolylamino)phenylboronic Acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(Di-p-tolylamino)phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and molecular recognition. The boronic acid group interacts with specific molecular targets, facilitating the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group.
4-(Di-p-tolylamino)phenylboronic Acid: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
2-(Di-p-tolylamino)phenylboronic Acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in certain chemical reactions and applications, such as the formation of complex molecular architectures and the development of advanced materials .
Properties
Molecular Formula |
C20H20BNO2 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
[2-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C20H20BNO2/c1-15-7-11-17(12-8-15)22(18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(23)24/h3-14,23-24H,1-2H3 |
InChI Key |
DCPOXFMUUOFZAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O |
Origin of Product |
United States |
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